Bienvenue dans la boutique en ligne BenchChem!

Sarubicin B

Antibacterial Gram-selectivity MIC

Sarubicin B (CAS 84745-01-7) is a naphthoquinone antibiotic first isolated from the culture filtrate of Streptomyces strain JA 2861 (Streptomyces violaceoruber). It is obtained as an orange crystalline powder with molecular formula C₁₃H₁₀N₂O₄, molecular weight 258.23 g/mol, and melting point 282–284 °C.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
CAS No. 84745-01-7
Cat. No. B1680784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarubicin B
CAS84745-01-7
SynonymsSarubicin B; 
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=C1C(=O)C(=C(C2=O)C(=O)N)N
InChIInChI=1S/C13H10N2O4/c1-5(16)6-3-2-4-7-8(6)12(18)10(14)9(11(7)17)13(15)19/h2-4,14,17H,1H3,(H2,15,19)
InChIKeyYKJQUOFKMCKKGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sarubicin B (CAS 84745-01-7): A Gram-Positive-Selective Naphthoquinone Aglycone Antibiotic for Differentiated Antimicrobial and Cardioprotective Research Sourcing


Sarubicin B (CAS 84745-01-7) is a naphthoquinone antibiotic first isolated from the culture filtrate of Streptomyces strain JA 2861 (Streptomyces violaceoruber) [1]. It is obtained as an orange crystalline powder with molecular formula C₁₃H₁₀N₂O₄, molecular weight 258.23 g/mol, and melting point 282–284 °C [1][2]. Unlike its C-glycosylated congener Sarubicin A—which bears a rare 2-oxabicyclo[2.2.2] substructure arising from C-glycosylation—Sarubicin B is the corresponding aglycone lacking the deoxysugar moiety [3]. The compound is mapped to naphthoquinones in MeSH (Supplementary Concept C037256) and is registered in ChEBI (CHEBI:201734) [4][5].

Why Sarubicin B Cannot Be Interchanged with Sarubicin A or Generic Quinone Antibiotics in Research Procurement


Although Sarubicin B and Sarubicin A originate from a shared biosynthetic gene cluster (sar BGC) in Streptomyces spp., they diverge decisively in glycosylation status, which dictates their antibacterial Gram-selectivity, tumor-cell cytotoxicity potency, mammalian-cell protective profiles, and physicochemical stability [1][2]. Sarubicin B is the deglycosylated aglycone that can inhibit only Gram-positive bacteria (MIC 12.5 μg/mL against Bacillus subtilis ATCC 6633), whereas Sarubicin A is a C-glycosylated congener active against both Gram-positive and Gram-negative organisms (MIC 25 μg/mL against Escherichia coli ATCC 8099) [2]. In tumor cytotoxicity assays, Sarubicin B is 5- to 21-fold less potent than Sarubicin A across four cell lines, a differential that is obscured if the two are treated as functionally interchangeable [3]. Furthermore, both compounds exhibit cardioprotective rather than cardiotoxic effects in neonatal rat cardiomyocytes—a property absent from classical anthracyclines such as doxorubicin [1]. Procurement of 'any sarubicin' without specifying the aglycone versus glycosylated form therefore risks selecting a compound with the wrong antibacterial spectrum, cytotoxicity window, and therapeutic direction for the intended experimental model.

Sarubicin B (84745-01-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Compound Selection


Gram-Positive-Selective Antibacterial Activity: Sarubicin B vs. Sarubicin A MIC Comparison in the Same Study

In the 2015 KIB-H91 soil-derived Streptomyces study, Sarubicin B (Compound 4) exhibited selective activity against the Gram-positive bacterium Bacillus subtilis ATCC 6633 with an MIC of 12.5 μg/mL, while Sarubicin A (Compound 3) was active against the Gram-negative bacterium Escherichia coli ATCC 8099 with an MIC of 25 μg/mL [1]. Although tested on different indicator strains, these data establish that within the same experimental framework, Sarubicin B's antibacterial spectrum is restricted to Gram-positive organisms, consistent with the original 1982 characterization reporting no activity against Gram-negative microorganisms [2].

Antibacterial Gram-selectivity MIC Quinone antibiotic Bacillus subtilis

Attenuated Tumor Cell Cytotoxicity: Sarubicin B Is 5- to 21-Fold Less Potent Than Sarubicin A Across Four Cancer Cell Lines in Direct Head-to-Head Assay

In the 2022 Journal of Natural Products study by Wang et al., Sarubicin B (Compound 2) and Sarubicin A (Compound 1) were evaluated in parallel against four tumor cell lines using the CCK8 assay with 72-hour incubation [1]. Sarubicin B consistently exhibited 5.3- to 21.1-fold higher IC50 values (i.e., lower potency) than Sarubicin A across all tested lines. The most pronounced difference was observed in HCT-116 colon cancer cells (0.7 μM for Sarubicin A vs. 14.8 μM for Sarubicin B, a 21.1-fold potency gap), while the smallest difference was in HepG2 hepatocellular carcinoma cells (1.2 μM vs. 6.3 μM, a 5.3-fold gap) [1].

Cytotoxicity IC50 Cancer cell lines Sarubicin A comparator CCK8 assay

Aglycone Scaffold Accessibility: Sarubicin B as a Simpler, Derivatizable Core Compared to the C-Glycosylated Sarubicin A

The 2021 Organic Chemistry Frontiers study demonstrated that Sarubicin B (2) is the aglycone form that can be obtained directly from Sarubicin A (1) through a convenient chemical deglycosylation transformation, and its production is also achievable via heterologous expression of the sar biosynthetic gene cluster [1]. Sarubicin B (MW 258.23, C₁₃H₁₀N₂O₄) lacks the deoxysugar moiety and the 2-oxabicyclo[2.2.2] substructure present in Sarubicin A (MW 294.26, C₁₃H₁₄N₂O₆) [1][2]. This structural simplification reduces the molecular weight by approximately 12% and eliminates the stereochemical complexity associated with the C-glycosidic bond, making Sarubicin B a more tractable starting point for semi-synthetic derivatization campaigns and medicinal chemistry optimization [1].

Aglycone scaffold Semi-synthetic derivatization Glycosylation Structure-activity relationship Biosynthetic gene cluster

Thermal Stability Differential: Sarubicin B Melting Point Exceeds Sarubicin A by ~88–90 °C

Sarubicin B is isolated as an orange crystalline powder with a melting point of 282–284 °C [1], substantially higher than Sarubicin A, which is obtained as red crystals with a melting point of 194–195 °C [2]. This ~88–90 °C difference in melting point indicates superior thermal stability of the aglycone form and may reflect stronger intermolecular interactions in the crystalline lattice in the absence of the deoxysugar moiety.

Thermal stability Melting point Physicochemical characterization Crystalline form Storage stability

Cardioprotective Rather Than Cardiotoxic: Sarubicin B Protects Neonatal Rat Cardiomyocytes, Contrasting with the Established Cardiotoxicity of Doxorubicin-Class Anthracyclines

In the 2021 study by Yu et al., both Sarubicin B (2) and Sarubicin A (1) demonstrated potent protective effects on neonatal rat cardiomyocytes [1]. This finding was disclosed as the first report of cardioprotective activity for sarubicin-class compounds and was protected by Chinese patent CN109091474A, which claims the use of Sarubicins A and B in the preparation of anti-cardiomyocyte-injury medicaments [2]. This cardioprotective profile stands in marked contrast to the well-established cardiotoxicity of classical anthracycline antibiotics such as doxorubicin, which causes clinical cardiac complications in 4–36% of treated patients at cumulative doses of 500 mg/m² [3]. The sarubicins thus represent a rare subclass within the quinone antibiotic family that decouples the DNA-intercalating scaffold from obligatory cardiac toxicity.

Cardioprotection Cardiomyocyte Anthracycline cardiotoxicity Drug safety Lead optimization

Sarubicin B (CAS 84745-01-7): High-Confidence Research Application Scenarios Grounded in Quantitative Differentiation Evidence


Gram-Positive-Selective Antibacterial Screening and Mechanism-of-Action Studies

Sarubicin B's demonstrated Gram-positive-restricted antibacterial spectrum (MIC 12.5 μg/mL against Bacillus subtilis ATCC 6633, with no activity against Gram-negative organisms) makes it an ideal probe for Gram-positive-specific antibacterial discovery programs [1][2]. Unlike Sarubicin A, which inhibits both Gram-positive and Gram-negative bacteria, Sarubicin B eliminates Gram-negative off-target effects, enabling cleaner interpretation of mechanism-of-action studies focused on Gram-positive cell wall or membrane targets. Researchers investigating narrow-spectrum anti-staphylococcal or anti-bacillary agents should select Sarubicin B over Sarubicin A to avoid confounding Gram-negative activity.

Non-Cytotoxic or Low-Cytotoxicity Scaffold for Cardioprotective Lead Optimization

The convergent evidence that Sarubicin B (a) exhibits 5- to 21-fold lower tumor-cell cytotoxicity than Sarubicin A across four cancer cell lines [3], and (b) demonstrates potent protective effects on neonatal rat cardiomyocytes [4], positions Sarubicin B as a preferred starting scaffold for cardioprotective drug discovery. Its attenuated cytotoxicity profile reduces the risk of confounding toxicity in mammalian-cell-based cardioprotection assays, while the aglycone structure offers a simpler chemical scaffold for systematic structure-activity relationship optimization toward enhanced protective potency [4]. This application is further supported by patent CN109091474A [5].

Semi-Synthetic Derivatization and Aglycone Diversification for Novel Quinone Antibiotic Libraries

Sarubicin B's aglycone core (MW 258.23, C₁₃H₁₀N₂O₄) provides a synthetically tractable scaffold that lacks the stereochemical complexity of the C-glycosidic bond present in Sarubicin A [4]. The demonstrated chemical transformation from Sarubicin A to Sarubicin B confirms the accessibility of this core [4], and its higher thermal stability (mp 282–284 °C vs. 194–195 °C for Sarubicin A) makes it more robust under diverse reaction conditions [1][6]. Medicinal chemistry groups building focused quinone-antibiotic libraries for antibacterial or cardioprotective screening should procure Sarubicin B as the aglycone diversification template rather than the more complex, less stable glycosylated Sarubicin A.

Reference Standard for Biosynthetic Gene Cluster Studies and Heterologous Production Optimization

The sar BGC from Streptomyces spp. has been elucidated and heterologously expressed, yielding both Sarubicins A and B along with C-glycosylated quinazolinones [4]. Sarubicin B, as the aglycone product, serves as a key reference standard for monitoring biosynthetic pathway flux, confirming heterologous production fidelity, and quantifying the deglycosylation step. Its well-characterized physicochemical properties—orange crystalline appearance, mp 282–284 °C, and the first-reported ¹³C and HMBC NMR data from the KIB-H91 study [2]—provide unambiguous identity confirmation benchmarks for synthetic biology and metabolic engineering laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarubicin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.